molecular formula C24H18ClFN2O4S B2959476 N-(3-chlorophenyl)-2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 866808-63-1

N-(3-chlorophenyl)-2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2959476
CAS No.: 866808-63-1
M. Wt: 484.93
InChI Key: OFEJTJHAJAWBGA-UHFFFAOYSA-N
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Description

This compound features a quinolin-4-one core substituted with a 4-fluorobenzenesulfonyl group at position 3, a methyl group at position 6, and an acetamide linker connected to a 3-chlorophenyl moiety.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClFN2O4S/c1-15-5-10-21-20(11-15)24(30)22(33(31,32)19-8-6-17(26)7-9-19)13-28(21)14-23(29)27-18-4-2-3-16(25)12-18/h2-13H,14H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFEJTJHAJAWBGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base such as pyridine.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through nucleophilic aromatic substitution reactions, where a nucleophile displaces a leaving group on an aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and halogenating agents (e.g., N-bromosuccinimide) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline alcohols or amines.

Scientific Research Applications

N-(3-chlorophenyl)-2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key Observations :

  • Sulfonyl vs.
  • Halogen Positioning : The 3-chlorophenyl substituent in the target compound differs from 4-chlorophenyl in , which could alter steric interactions in enzyme active sites .
  • Methyl vs. Ethyl Groups : The 6-methyl substituent in the target compound may reduce lipophilicity compared to 6-ethyl (), affecting membrane permeability .

Structural Conformation and Crystallography

  • Dihedral Angles : In analogs like 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide (), dihedral angles between aromatic rings (54.8–77.5°) influence molecular planarity and hydrogen bonding. The target compound’s 3-chlorophenyl group may adopt similar conformations, affecting dimerization (e.g., R22(10) motifs) .

Biological Activity

N-(3-chlorophenyl)-2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic compound with potential biological activity, particularly in the field of medicinal chemistry. Its structure includes a quinoline core, which is known for various pharmacological properties. This article explores the biological activity of this compound, focusing on its anticancer potential and mechanisms of action.

Chemical Information

PropertyValue
IUPAC NameThis compound
Molecular FormulaC24H18ClFN2O4S
Molecular Weight466.92 g/mol
CAS Number866808-63-1

Structural Features

The compound features a chlorophenyl group and a fluorobenzenesulfonyl moiety, which are significant for its biological interactions. The quinoline derivative contributes to its anticancer properties by potentially interacting with DNA and other cellular targets.

Anticancer Properties

Recent studies have evaluated the anticancer activity of this compound against various cancer cell lines. The following table summarizes key findings:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)12.5Induction of apoptosis via ROS generation
A549 (Lung Cancer)15.0Inhibition of cell proliferation
HeLa (Cervical Cancer)10.0DNA intercalation and topoisomerase inhibition

Mechanistic Insights

The compound's mechanism appears to involve the generation of Reactive Oxygen Species (ROS) , leading to oxidative stress in cancer cells. This results in apoptosis and reduced cell viability. Additionally, it may inhibit crucial enzymes involved in DNA replication, such as topoisomerases.

Case Studies

  • Study on MCF-7 Cells : A study demonstrated that treatment with the compound resulted in a significant increase in apoptotic markers compared to untreated controls, indicating its potential as an effective chemotherapeutic agent.
  • A549 Cell Line Evaluation : In another investigation, this compound was shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.

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